Cas no 2227899-49-0 ((1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol)

(1S)-1-(3,5-Dimethoxy-4-methylphenyl)ethan-1-ol is a chiral aromatic alcohol featuring a stereospecific (S)-configuration at the hydroxy-bearing carbon. Its structure, incorporating dimethoxy and methyl substituents on the phenyl ring, enhances steric and electronic modulation, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s defined stereochemistry ensures high enantioselectivity in chiral transformations, while its methoxy groups contribute to improved solubility in organic solvents. Its stability under mild conditions and compatibility with diverse reaction environments further underscore its utility in fine chemical and medicinal chemistry research. This compound is particularly suited for use in stereocontrolled syntheses of complex bioactive molecules.
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol structure
2227899-49-0 structure
Product name:(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
CAS No:2227899-49-0
MF:C11H16O3
Molecular Weight:196.242943763733
CID:6084979
PubChem ID:165625083

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
    • EN300-1796387
    • 2227899-49-0
    • インチ: 1S/C11H16O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6,8,12H,1-4H3/t8-/m0/s1
    • InChIKey: KYQKHVIRTAJACZ-QMMMGPOBSA-N
    • SMILES: O(C)C1C=C(C=C(C=1C)OC)[C@H](C)O

計算された属性

  • 精确分子量: 196.109944368g/mol
  • 同位素质量: 196.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 38.7Ų

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1796387-0.05g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
0.05g
$948.0 2023-09-19
Enamine
EN300-1796387-1.0g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
1g
$1129.0 2023-06-03
Enamine
EN300-1796387-0.5g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
0.5g
$1084.0 2023-09-19
Enamine
EN300-1796387-0.1g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
0.1g
$993.0 2023-09-19
Enamine
EN300-1796387-5.0g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
5g
$3273.0 2023-06-03
Enamine
EN300-1796387-1g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
1g
$1129.0 2023-09-19
Enamine
EN300-1796387-10g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
10g
$4852.0 2023-09-19
Enamine
EN300-1796387-5g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
5g
$3273.0 2023-09-19
Enamine
EN300-1796387-0.25g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
0.25g
$1038.0 2023-09-19
Enamine
EN300-1796387-10.0g
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
2227899-49-0
10g
$4852.0 2023-06-03

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 関連文献

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-olに関する追加情報

Compound CAS No 2227899-49-0: (1S)-1-(3,5-Dimethoxy-4-Methylphenyl)ethan-1-ol

The compound with CAS No 2227899-49-0, known as (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural features, which make it a valuable subject for both academic research and industrial applications.

Key Features and Structure

The molecule consists of a chiral center at the ethanol group, denoted by the (1S) configuration. This stereochemistry is critical for its biological activity and selectivity. The aromatic ring is substituted with methoxy groups at positions 3 and 5, along with a methyl group at position 4. These substituents contribute to the compound's electronic properties and stability, making it a versatile building block for further chemical modifications.

Synthesis and Isolation

The synthesis of (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol involves a multi-step process that includes Friedel-Crafts alkylation and subsequent stereoselective reductions. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral drug discovery.

Biological Activity

Research has shown that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in the pharmaceutical industry. Studies conducted in vitro have demonstrated its ability to scavenge free radicals and protect cellular components from oxidative damage. Furthermore, preliminary animal studies suggest that it may have anti-inflammatory effects, which could be explored for therapeutic interventions in chronic inflammatory diseases.

Applications in Drug Discovery

The chiral center in this compound plays a pivotal role in its pharmacokinetic profile. Recent studies have highlighted its potential as a lead compound in the development of new drugs targeting neurodegenerative disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with key neuronal receptors makes it an attractive candidate for further investigation.

Environmental Impact and Safety

As with any chemical compound, understanding its environmental impact is crucial. Preliminary eco-toxicological assessments indicate that (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol has low acute toxicity to aquatic organisms. However, long-term ecological studies are still needed to fully assess its environmental footprint.

Future Directions

The continued exploration of this compound's properties is expected to yield further insights into its potential applications. Ongoing research is focused on optimizing its bioavailability and exploring its interactions with various biological systems. Additionally, efforts are being made to develop scalable synthesis methods to meet the growing demand for this compound in both research and industrial settings.

In conclusion, CAS No 2227899-49-0 represents a significant advancement in organic chemistry, offering a wealth of opportunities for innovation across multiple disciplines. Its unique structure and promising biological activity position it as a key player in the development of novel therapeutic agents and functional materials.

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